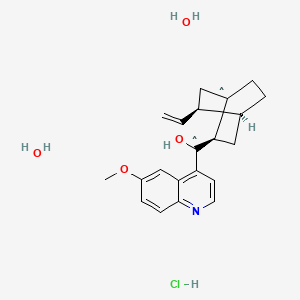

Quinine, HCl dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

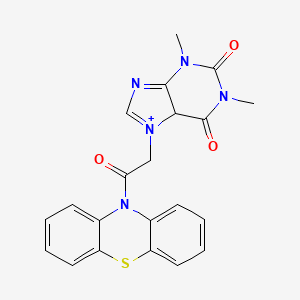

Quinine hydrochloride dihydrate is a naturally occurring alkaloid derived from the bark of the cinchona tree. It has been used for centuries as an antimalarial drug and is also known for its antipyretic and analgesic properties . Quinine hydrochloride dihydrate is a white crystalline substance that is soluble in water, ethanol, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinine hydrochloride dihydrate can be synthesized by dissolving quinine in hydrochloric acid, followed by the addition of methanol and bromine . The reaction is carried out under controlled conditions to ensure the formation of the dihydrate form.

Industrial Production Methods

Industrial production of quinine hydrochloride dihydrate involves extracting quinine from the bark of cinchona trees, followed by purification and crystallization processes . The extracted quinine is then reacted with hydrochloric acid to form the hydrochloride salt, which is further crystallized to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

Quinine hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, methanol, and bromine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include quinine hydrochloride, quinine sulfate, and other derivatives of quinine .

Scientific Research Applications

Quinine hydrochloride dihydrate has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of quinine hydrochloride dihydrate is not fully understood. it is known to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites . Quinine also blocks potassium channels and affects muscle membrane and sodium channels, which contributes to its antimalarial and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Quinine sulfate: Another salt form of quinine used for similar purposes.

Chloroquine: A synthetic derivative of quinine used as an antimalarial drug.

Amodiaquine: Another quinoline derivative with similar antimalarial properties.

Uniqueness

Quinine hydrochloride dihydrate is unique due to its natural origin and its long history of use in treating malaria. Its ability to block potassium channels and its effectiveness in treating nocturnal leg cramps and myotonia congenita also set it apart from other similar compounds .

Properties

Molecular Formula |

C21H28ClNO4 |

|---|---|

Molecular Weight |

393.9 g/mol |

InChI |

InChI=1S/C21H23NO2.ClH.2H2O/c1-3-13-10-15-5-4-14(13)11-18(15)21(23)17-8-9-22-20-7-6-16(24-2)12-19(17)20;;;/h3,6-9,12-14,18,23H,1,4-5,10-11H2,2H3;1H;2*1H2/t13-,14-,18+;;;/m0.../s1 |

InChI Key |

QRSRFFNNNJGFGX-DCLCSTHDSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C]([C@@H]3C[C@@H]4CC[C]3C[C@@H]4C=C)O.O.O.Cl |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C](C3CC4CC[C]3CC4C=C)O.O.O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)

![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)

![1-[6-[Bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-5-hydroxyoxan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12345483.png)

![N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345494.png)

![9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane](/img/structure/B12345506.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B12345514.png)

![N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345518.png)

![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)

![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)

![Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B12345547.png)